molecular formula C32H27N3O4 B14945137 Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate

Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate

Cat. No.: B14945137
M. Wt: 517.6 g/mol
InChI Key: VDIVWQCPHRJJKY-UHFFFAOYSA-N
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Description

Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate is a complex organic compound that features a unique structure combining multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 1,3-dioxo-2-phenyl-4-(2-quinolyl)octahydropyrrolo[3,4-A]pyrrolizine-8A(6H)-carboxylate is unique due to its combination of a pyrrolizine core with a quinolyl group and a benzyl ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C32H27N3O4

Molecular Weight

517.6 g/mol

IUPAC Name

benzyl 1,3-dioxo-2-phenyl-4-quinolin-2-yl-3a,4,6,7,8,8b-hexahydropyrrolo[3,4-a]pyrrolizine-8a-carboxylate

InChI

InChI=1S/C32H27N3O4/c36-29-26-27(30(37)35(29)23-13-5-2-6-14-23)32(31(38)39-20-21-10-3-1-4-11-21)18-9-19-34(32)28(26)25-17-16-22-12-7-8-15-24(22)33-25/h1-8,10-17,26-28H,9,18-20H2

InChI Key

VDIVWQCPHRJJKY-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C3C(C(N2C1)C4=NC5=CC=CC=C5C=C4)C(=O)N(C3=O)C6=CC=CC=C6)C(=O)OCC7=CC=CC=C7

Origin of Product

United States

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